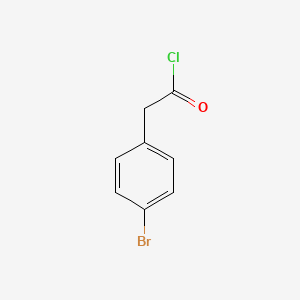

4-Bromophenylacetyl chloride

Cat. No. B1265989

Key on ui cas rn:

37859-24-8

M. Wt: 233.49 g/mol

InChI Key: VQVBNWUUKLBHGI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06306865B1

Procedure details

To a two-liter round bottom flask equipped with a gas inlet tube connected to an external tank of ethylene, an addition funnel containing a solution of the crude 4-bromophenylacetyl chloride described above in methylene chloride (75 ml), a thermometer, a gas inlet adapter connected to a bubbler and a positive nitrogen flow, and a heavy-duty magnetic stirrer was added dry methylene chloride (1000 ml) and aluminium chloride (55 g, 0.42 mole). The stirred suspension was cooled to −10° C. using an ice/salt bath, and ethylene was introduced through the gas inlet tube, which was positioned just above the vortex. Dropwise addition of the phenylacetyl chloride solution was started at a moderate rate, and adjusted periodically so that the reaction temperature stayed below 0° C. Ethylene flow was continued for 30 minutes after addition of the acid chloride solution was complete, and then reaction mixture was poured over 2000 ml of ice, stirred vigorously for a few minutes, and left to sit until the ice melted. The methylene chloride layer was separated and the aqueous layer was extracted three times with methylene chloride (100 ml each). Combined methylene chloride layers were filtered through a short silica gel plug and then evaporated under reduced pressure to leave an amber-colored oil, which was purified using silica gel column chromatrography, eluting with ethyl acetate:hexane (35:65) to give 6-bromo-2-tetralone as an amber crystalline solid. (25 g, 95%).

[Compound]

Name

acid chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

ice

Quantity

2000 mL

Type

reactant

Reaction Step Nine

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH2:2].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](Cl)=[O:12])=[CH:6][CH:5]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[Br:3][C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][CH:5]=1)[CH2:10][C:11](=[O:12])[CH2:2][CH2:1]2 |f:2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Two

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)CC(=O)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)CC(=O)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Eight

[Compound]

|

Name

|

acid chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

ice

|

|

Quantity

|

2000 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred vigorously for a few minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a two-liter round bottom flask equipped with a gas inlet tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stayed below 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methylene chloride layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted three times with methylene chloride (100 ml each)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Combined methylene chloride layers were filtered through a short silica gel plug

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave an amber-colored oil, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with ethyl acetate:hexane (35:65)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C2CCC(CC2=CC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |